molecular formula C14H10N2O B2893713 2-Phenoxyquinoxaline CAS No. 52598-53-5

2-Phenoxyquinoxaline

Cat. No.: B2893713
CAS No.: 52598-53-5
M. Wt: 222.247
InChI Key: BSDZLWKEACOABU-UHFFFAOYSA-N
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Description

2-Phenoxyquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a phenoxy group at the 2-position. Quinoxaline derivatives are renowned for their diverse biological activities and applications in pharmaceuticals and materials science. The synthesis of this compound is achieved via aryne chemistry, starting from quinoxalin-2(1H)-one and aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride (CsF) under mild, room-temperature conditions . This method yields this compound as the major product (70% yield) alongside minor byproducts like 1-phenylquinoxalin-2(1H)-one (30% yield) . The absence of a carbonyl peak at ~1660 cm⁻¹ in IR spectroscopy confirms the successful arylation of the quinoxaline core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyquinoxaline can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with quinoxalin-2(1H)-one to form this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of aryne intermediates is favored due to its high yield and broad substrate scope. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Phenoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Phenoxyquinoxaline

Compound Molecular Formula Synthesis Method Yield Key Characterization Data
This compound C₁₄H₁₀N₂O Aryne-mediated arylation 70% IR: No carbonyl peak
1-Phenylquinoxalin-2(1H)-one C₁₄H₁₀N₂O Byproduct in aryne chemistry 30% IR: Carbonyl peak at 1663 cm⁻¹
4-Phenoxyquinazoline C₁₄H₁₁N₃O Aryne chemistry from quinazolin-4(3H)-one 85% NMR, IR
2-Phenoxypyridine C₁₁H₉NO Aryne chemistry at room temperature 90% X-ray crystallography
2-Chloro-3-methylquinoxaline C₉H₇ClN₂ Chlorination of quinoxaline derivatives 65% Elemental analysis, MS

Key Observations :

  • Synthetic Efficiency: 2-Phenoxypyridine and 4-phenoxyquinazoline exhibit higher yields (85–90%) compared to this compound (70%), likely due to differences in substrate reactivity and steric effects .
  • Byproduct Formation: The competing N-arylation pathway in quinoxaline derivatives (e.g., 1-phenylquinoxalin-2(1H)-one) highlights the sensitivity of the quinoxaline core to reaction conditions .

Key Observations :

  • Antimicrobial Potency: 2-Chloro-3-methylquinoxaline shows superior antimicrobial activity (MIC 4–8 µg/mL) over this compound, likely due to the electron-withdrawing chloro group enhancing target binding .
  • Anticancer Specificity: Hydrazinyl-substituted quinoxalines exhibit nanomolar-range IC₅₀ values, outperforming this compound, which may relate to improved DNA intercalation or kinase inhibition .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (Water) LogP Stability Notes
This compound 222.25 Low 3.2 Stable under ambient conditions
This compound 1,4-di-N-oxide 254.25 Moderate 2.8 Reacts with ammonia to form amino derivatives
2-Phenoxypyridine 171.20 High 1.9 Hygroscopic

Key Observations :

  • Stability: this compound is more stable than its di-N-oxide derivative, which undergoes nucleophilic substitution with ammonia, limiting its utility in basic environments .
  • Lipophilicity: The higher LogP of this compound (3.2) compared to 2-phenoxypyridine (1.9) suggests better membrane permeability, aligning with its broader antimicrobial applications .

Biological Activity

2-Phenoxyquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological profiles, and specific biological activities associated with this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenoxyacetone with quinoxaline derivatives under specific conditions. The compound has been synthesized efficiently using various methodologies, including arylation techniques and reactions involving ammonia gas, which can lead to the formation of derivatives such as quinoxaline 1,4-di-N-oxide .

Synthesis Method Conditions Yield
Reaction with phenoxyacetoneMild conditions, ammonia gasHigh yield
Arylation techniquesSpecific temperature controlModerate yield

Pharmacological Profile

This compound exhibits a wide range of pharmacological activities, which can be categorized as follows:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .
  • Anti-inflammatory Properties : Shown to reduce inflammation markers in vitro and in vivo .
  • Antitubercular Activity : Some derivatives have been tested for their efficacy against Mycobacterium tuberculosis .

Detailed Research Findings

Several studies have provided insights into the biological activities of this compound and its derivatives:

  • Anticancer Mechanisms : Research indicates that quinoxaline derivatives can act as multi-target molecules affecting various pathways involved in cancer progression. They have been shown to inhibit protein kinases, which are crucial for cell survival and proliferation. For instance, certain derivatives demonstrated significant cytotoxicity in human cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .
  • Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Studies reveal that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .
  • Case Study - Antitubercular Activity : A series of this compound derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated promising activity, suggesting potential for development into new antitubercular agents .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed an IC50 value indicating significant cytotoxicity, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to inhibit tubulin polymerization, leading to disrupted mitosis .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of this compound's antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a novel antibacterial agent .

Q & A

Q. What are the standard methods for synthesizing 2-Phenoxyquinoxaline?

Basic Research Question
The synthesis of this compound typically involves aryne-mediated reactions or condensation strategies. A widely used method employs aryne chemistry , where quinoxalin-2(1H)-one derivatives react with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of CsF at room temperature, yielding this compound as the major product (7:3 ratio against N-arylated by-products) . IR spectroscopy (absence of a carbonyl peak at ~1660 cm⁻¹) confirms the formation of the iminoxy structure. Alternative methods include condensation of glyoxal with o-phenylenediamine, but this requires sodium bisulfite to suppress resinous by-products and improve yields (~30% without additives) .

Methodological Approach :

Use IR to confirm product identity.

Optimize solvent polarity and additives via DOE (Design of Experiments).

Compare yields under controlled conditions (e.g., with/without NaHSO₃) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Basic Research Question

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates this compound from N-arylated by-products .
  • Recrystallization : Use ethanol or dichloromethane/hexane mixtures for high-purity crystals.
  • HPLC : Resolves complex mixtures, especially for derivatives with similar Rf values .

Q. What strategies optimize regioselectivity in aryne-mediated synthesis of this compound?

Advanced Research Question
Regioselectivity is controlled by:

  • Precursor Design : Use electron-rich aryne precursors to favor O-arylation.
  • Catalyst Tuning : CsF generates arynes efficiently, minimizing competing pathways .
  • Steric Effects : Bulky substituents on the quinoxaline core direct aryne addition to less hindered sites.

Q. What in vitro models are used to assess the biological activity of this compound?

Basic Research Question

  • Enzyme Inhibition Assays : Target kinases or proteases linked to disease pathways (e.g., cancer).
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Molecular Docking : Predict binding affinity to therapeutic targets (e.g., EGFR tyrosine kinase) .

Q. How is the toxicity of this compound evaluated in preclinical research?

Advanced Research Question

  • In Vitro Tox Screens : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity.
  • Ames Test : Evaluate mutagenicity using Salmonella strains .
  • ECHA Guidelines : Follow GHS protocols for acute toxicity testing (oral, dermal, inhalation) .

Q. What challenges exist in crystallographic analysis of this compound derivatives?

Advanced Research Question

  • Crystal Packing : Bulky phenoxy groups disrupt lattice formation, requiring slow evaporation techniques.
  • Hydrogen Bonding : Weak intermolecular forces complicate structure resolution; use low-temperature XRD .
  • Disorder : Dynamic substituents (e.g., rotating phenyl rings) require advanced refinement models .

Q. How can by-products in this compound synthesis be mitigated?

Basic Research Question

  • Additives : Sodium bisulfite reduces glyoxal polymerization in condensation routes .
  • Catalytic Optimization : Adjust CsF stoichiometry to suppress N-arylation .
  • Temperature Control : Maintain room temperature to avoid thermal degradation .

Properties

IUPAC Name

2-phenoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDZLWKEACOABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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